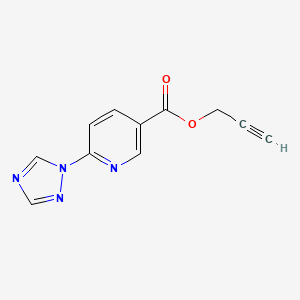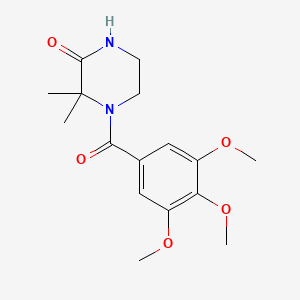
3,3-二甲基-4-(3,4,5-三甲氧基苯甲酰基)哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a complex organic compound with a molecular weight of 322.361. It is used in various fields of research and industry due to its unique chemical structure and properties.
科学研究应用
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
The primary targets of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Tmp-bearing compounds have been shown to inhibit the function of their targets, leading to various biological effects .
Biochemical Pathways
The biochemical pathways affected by 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects, as well as anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
生化分析
Biochemical Properties
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. Notably, it has been observed to inhibit tubulin polymerization, which is crucial for cell division . This inhibition is facilitated by the trimethoxybenzoyl group, which binds to the colchicine binding site on tubulin. Additionally, 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one interacts with heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1, affecting various cellular processes . These interactions highlight the compound’s potential as a multi-target agent in therapeutic applications.
Cellular Effects
The effects of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one on cells are profound and varied. In cancer cells, it has been shown to induce apoptosis by disrupting microtubule dynamics and inhibiting cell division . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one influences cellular metabolism by inhibiting key enzymes involved in oxidative stress response, thereby enhancing the susceptibility of cancer cells to oxidative damage .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule formation . This action inhibits cell division and induces apoptosis in rapidly dividing cells. Additionally, 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one inhibits heat shock protein 90, which is essential for the stability and function of many oncogenic proteins . By inhibiting this protein, the compound destabilizes multiple signaling pathways, leading to cell death. Furthermore, it affects gene expression by inhibiting histone lysine-specific demethylase 1, resulting in altered chromatin structure and transcriptional repression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Short-term studies have shown significant anti-cancer effects, while long-term studies indicate potential for resistance development in cancer cells . Additionally, the compound’s impact on cellular function, such as cell cycle arrest and apoptosis, is more pronounced in the initial stages of treatment .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is significant, as it can alter the balance of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Additionally, it can be found in the nucleus, where it affects gene expression by interacting with histone-modifying enzymes . The localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with the piperazine derivative to form the final product .
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-4-(3,4,5-trimethoxyphenyl)piperazin-2-one: Similar structure but with a phenyl group instead of a benzoyl group.
3,3-Dimethyl-4-(3,4,5-trimethoxybenzyl)piperazin-2-one: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is unique due to its specific trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)15(20)17-6-7-18(16)14(19)10-8-11(21-3)13(23-5)12(9-10)22-4/h8-9H,6-7H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMHZPXJLDKGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)
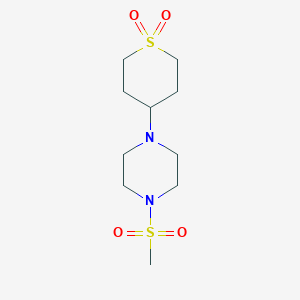

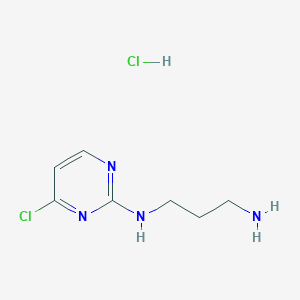

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)
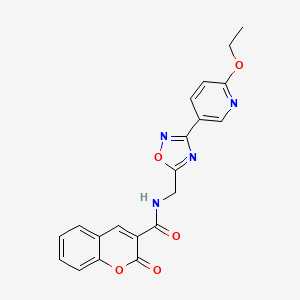
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)
![7-fluoro-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2513989.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)
![4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2513991.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)
